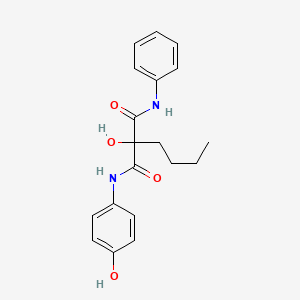
2-Butyl-2-hydroxy-N~1~-(4-hydroxyphenyl)-N~3~-phenylpropanediamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Butyl-2-hydroxy-N~1~-(4-hydroxyphenyl)-N~3~-phenylpropanediamide is a synthetic organic compound that belongs to the class of hydroxyphenyl derivatives. This compound is characterized by its unique chemical structure, which includes a butyl group, a hydroxyphenyl group, and a phenylpropanediamide moiety. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butyl-2-hydroxy-N~1~-(4-hydroxyphenyl)-N~3~-phenylpropanediamide typically involves multi-step organic reactions. One common synthetic route may include the following steps:
Formation of the Butyl Group:
Hydroxylation: The hydroxyl groups can be introduced via hydroxylation reactions, often using oxidizing agents such as hydrogen peroxide or osmium tetroxide.
Amide Formation: The amide bond formation can be carried out using coupling reagents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (N,N’-Dicyclohexylcarbodiimide).
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing automated systems for precise control of reaction conditions.
化学反応の分析
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Coupling Reagents: EDCI, DCC
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating certain diseases.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-Butyl-2-hydroxy-N~1~-(4-hydroxyphenyl)-N~3~-phenylpropanediamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects through pathways such as inhibition of enzyme activity or modulation of receptor signaling.
類似化合物との比較
Similar Compounds
- 2-Butyl-2-hydroxy-N~1~-(4-hydroxyphenyl)-N~3~-methylpropanediamide
- 2-Butyl-2-hydroxy-N~1~-(4-hydroxyphenyl)-N~3~-ethylpropanediamide
Uniqueness
2-Butyl-2-hydroxy-N~1~-(4-hydroxyphenyl)-N~3~-phenylpropanediamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity.
特性
CAS番号 |
713077-40-8 |
|---|---|
分子式 |
C19H22N2O4 |
分子量 |
342.4 g/mol |
IUPAC名 |
2-butyl-2-hydroxy-N'-(4-hydroxyphenyl)-N-phenylpropanediamide |
InChI |
InChI=1S/C19H22N2O4/c1-2-3-13-19(25,17(23)20-14-7-5-4-6-8-14)18(24)21-15-9-11-16(22)12-10-15/h4-12,22,25H,2-3,13H2,1H3,(H,20,23)(H,21,24) |
InChIキー |
OBAXBTGSCZRKGI-UHFFFAOYSA-N |
正規SMILES |
CCCCC(C(=O)NC1=CC=CC=C1)(C(=O)NC2=CC=C(C=C2)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


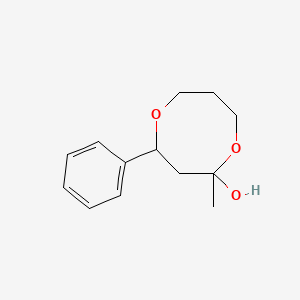
![N-(2-Chloroethyl)-N'-[3-(4-hydroxybutyl)phenyl]urea](/img/structure/B12522871.png)
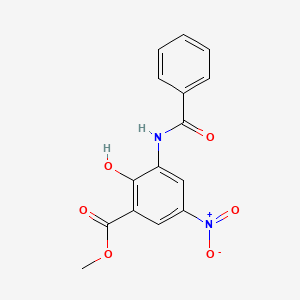
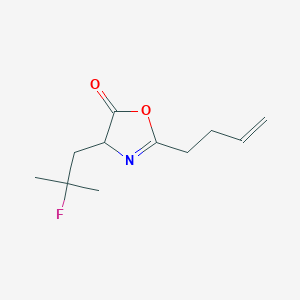
![N-{(E)-[4-(Morpholin-2-yl)piperidin-1-yl]methylidene}benzamide](/img/structure/B12522901.png)
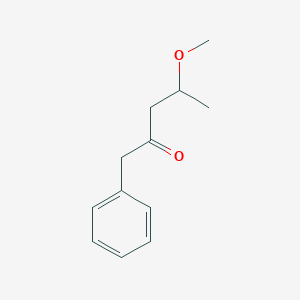
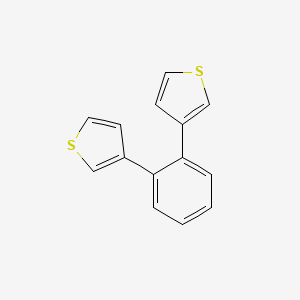
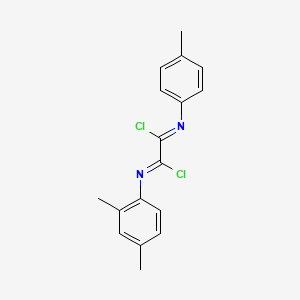
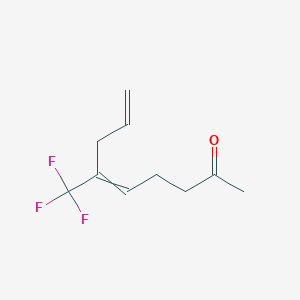
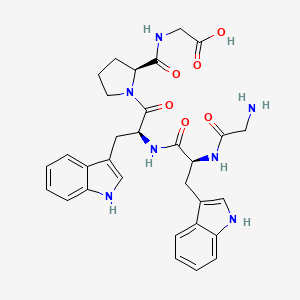
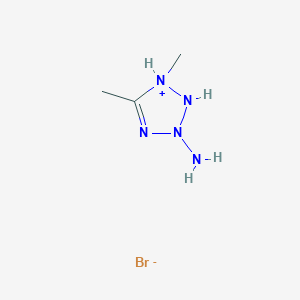
![5-{[(4-Methoxyphenyl)methyl]sulfanyl}-2-methylpyridine](/img/structure/B12522942.png)
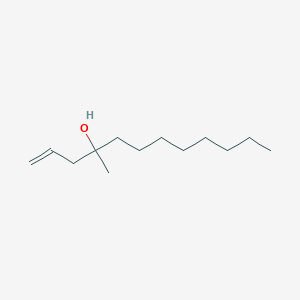
![1-[4-(5,5-Dimethyl-1,3-dioxan-2-yl)phenyl]ethan-1-one](/img/structure/B12522956.png)
